1H-Imidazole-4,5-dicarboxylic acid

Catalog No.
S703427
CAS No.
570-22-9
M.F
C5H4N2O4
M. Wt
156.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-4,5-dicarboxylic acid

CAS Number

570-22-9

Product Name

1H-Imidazole-4,5-dicarboxylic acid

IUPAC Name

1H-imidazole-4,5-dicarboxylic acid

Molecular Formula

C5H4N2O4

Molecular Weight

156.1 g/mol

InChI

InChI=1S/C5H4N2O4/c8-4(9)2-3(5(10)11)7-1-6-2/h1H,(H,6,7)(H,8,9)(H,10,11)

InChI Key

ZEVWQFWTGHFIDH-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1)C(=O)O)C(=O)O

Solubility

0.00 M

Synonyms

Imidazole-4,5-dicarboxylic Acid; 4,5-Dicarboxyimidazole; 4,5-Glyoxalinedicarboxylic Acid; 4,5-Imidazoledicarboxylic Acid; NSC 9236; α,β-Imidazoledicarboxylic Acid

Canonical SMILES

C1=NC(=C(N1)C(=O)O)C(=O)O

Biological Functions and Signaling:

Urocanic acid plays a crucial role in the stratum corneum, the outermost layer of the human epidermis. It is a product of L-histidine catabolism by the enzyme histidine decarboxylase and is further metabolized by urocanase to form imidazoline-4-carboxylic acid. Studies suggest urocanic acid might act as a natural sun protectant by absorbing ultraviolet (UV) radiation, thereby potentially contributing to skin health . Additionally, research suggests urocanic acid might be involved in skin barrier function and inflammation regulation, although further investigation is needed to elucidate its precise mechanisms .

Medicinal Chemistry and Drug Discovery:

The unique chemical structure of urocanic acid, with its imidazole ring and carboxylic acid functionalities, makes it an interesting scaffold for drug discovery. Researchers have explored its potential in developing drugs for various therapeutic areas, including:

  • Cancer: Studies have investigated the potential of urocanic acid derivatives as anti-cancer agents. Some derivatives have shown promising results in inhibiting the growth and proliferation of cancer cells .
  • Neurodegenerative diseases: Research suggests urocanic acid derivatives might possess neuroprotective properties and could be explored for neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Antimicrobial agents: Certain urocanic acid derivatives have exhibited antimicrobial activity against various bacterial and fungal strains, warranting further investigation for their potential as novel antibiotics or antifungals .

Material Science and Chemical Engineering:

The unique properties of urocanic acid, such as its ability to form hydrogen bonds and chelate metal ions, have made it an interesting candidate for material science applications. Some potential areas of exploration include:

  • Development of biocompatible polymers and hydrogels: Urocanic acid can be incorporated into polymer chains to create biocompatible materials with potential applications in drug delivery, tissue engineering, and wound healing .
  • Metal-organic frameworks (MOFs): The ability of urocanic acid to chelate metal ions makes it a potential building block for MOFs, which are porous materials with diverse applications in catalysis, gas storage, and separation processes .
  • Origin: While the natural occurrence of 1H-Imidazole-4,5-dicarboxylic acid is not well documented, it can be synthesized in the lab from various starting materials [].
  • Significance: Research suggests potential uses for this compound in the development of new pharmaceuticals and functional materials, but more investigation is needed [, ].

Molecular Structure Analysis

1H-Imidazole-4,5-dicarboxylic acid possesses a five-membered ring structure with two nitrogen atoms and three carbon atoms. Two carboxylic acid groups (COOH) are attached to positions 4 and 5 of the ring (hence the name 4,5-dicarboxylic). This structure allows for various bonding interactions and potential reactivity due to the presence of the acidic groups and the aromatic ring system [].


Chemical Reactions Analysis

Synthesis: Several methods have been reported for synthesizing 1H-Imidazole-4,5-dicarboxylic acid. One common approach involves the condensation of glycine with glyoxylic acid, followed by cyclization and oxidation reactions [].

C2H5NO2 (Glycine) + HCOCOOH (Glyoxylic acid) -> C5H4N2O4 (1H-Imidazole-4,5-dicarboxylic acid) []

Other reactions involving this compound are not extensively documented in scientific literature.


Physical And Chemical Properties Analysis

  • Melting point: Decomposes around 280-285°C [].
  • Boiling point: No data available, likely decomposes before boiling.
  • Solubility: Soluble in water [].
  • Stability: Limited information available, but the presence of carboxylic acid groups suggests moderate stability at room temperature.

XLogP3

-0.2

Melting Point

288.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

570-22-9

Wikipedia

4,5-Imidazoledicarboxylic acid

General Manufacturing Information

1H-Imidazole-4,5-dicarboxylic acid: ACTIVE

Dates

Modify: 2023-08-15

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